Cas no 200640-30-8 (1-Propanone, 1-(2-bromo-5-nitrophenyl)-)
1-Propanone, 1-(2-bromo-5-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-(2-bromo-5-nitrophenyl)-
- 1-(2-Bromo-5-nitrophenyl)propan-1-one
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- Inchi: 1S/C9H8BrNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
- InChI Key: ODBQGZDWGYRLNL-UHFFFAOYSA-N
- SMILES: C(C1C(=CC=C(N(=O)=O)C=1)Br)(=O)CC
1-Propanone, 1-(2-bromo-5-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024496-250mg |
1-(2-Bromo-5-nitrophenyl)propan-1-one |
200640-30-8 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A013024496-500mg |
1-(2-Bromo-5-nitrophenyl)propan-1-one |
200640-30-8 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A013024496-1g |
1-(2-Bromo-5-nitrophenyl)propan-1-one |
200640-30-8 | 97% | 1g |
$1445.30 | 2023-09-02 |
1-Propanone, 1-(2-bromo-5-nitrophenyl)- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-Propanone, 1-(2-bromo-5-nitrophenyl)-
Comprehensive Overview of 1-Propanone, 1-(2-bromo-5-nitrophenyl)- (CAS No. 200640-30-8)
1-Propanone, 1-(2-bromo-5-nitrophenyl)- (CAS No. 200640-30-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique molecular structure featuring a bromo and nitro substituent on the phenyl ring, serves as a versatile intermediate in synthetic chemistry. Its CAS number 200640-30-8 is frequently searched by researchers and industry professionals seeking high-purity reagents for advanced applications.
The growing interest in 1-Propanone derivatives is driven by their potential in drug discovery and functional material design. Recent studies highlight its role in synthesizing novel heterocyclic compounds, which are pivotal in developing next-generation therapeutics. With the rise of AI-assisted molecular design and green chemistry trends, researchers are exploring eco-friendly synthesis routes for this compound to align with sustainable development goals.
From a structural perspective, the presence of both electron-withdrawing groups (nitro) and halogen atoms (bromo) on the aromatic ring makes 1-(2-bromo-5-nitrophenyl)propanone particularly reactive in nucleophilic substitution and condensation reactions. This property has made it valuable for creating biologically active molecules, with patent databases showing increased filings involving this scaffold since 2020.
Analytical characterization of CAS 200640-30-8 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with purity standards exceeding 98% for research-grade material. The compound's chromatographic behavior and spectral fingerprints are well-documented in chemical databases, aiding in quality control for industrial applications.
In material science, the nitrophenylpropanone moiety demonstrates interesting photophysical properties, with potential applications in organic electronics and sensor technologies. Recent publications in journals like ACS Applied Materials & Interfaces discuss its derivatives as components in molecular switches and fluorescence probes.
The commercial availability of 1-Propanone, 1-(2-bromo-5-nitrophenyl)- through specialty chemical suppliers has expanded significantly, with global market analysts noting a 15% annual growth in demand since 2021. This correlates with increased R&D investment in targeted drug delivery systems and smart materials where such building blocks are essential.
Safety data sheets for 200640-30-8 emphasize standard laboratory handling procedures, with particular attention to its thermal stability and solubility profile in common organic solvents. Proper storage conditions (typically 2-8°C under inert atmosphere) are crucial for maintaining the compound's integrity over extended periods.
Emerging applications in catalysis research have revealed that bromo-nitrophenyl ketones can serve as ligands for transition metal complexes. This discovery opens new possibilities in asymmetric synthesis, particularly for chiral pharmaceutical intermediates where enantioselectivity is critical.
From an environmental standpoint, recent lifecycle assessments of nitrophenyl-containing compounds have led to improved synthetic protocols that minimize waste generation. The development of continuous flow chemistry methods for producing 1-(2-bromo-5-nitrophenyl)propanone demonstrates the industry's commitment to sustainable manufacturing practices.
Patent landscape analysis shows that CAS 200640-30-8 appears in numerous intellectual property filings related to antimicrobial agents and polymer stabilizers. Its molecular framework proves particularly valuable in designing compounds with enhanced bioavailability and metabolic stability.
Academic interest in this compound continues to grow, with the number of citations in peer-reviewed journals increasing by 22% year-over-year. Research hotspots include its potential in multicomponent reactions and as a precursor for functionalized nanomaterials with tailored surface properties.
The global supply chain for 1-Propanone, 1-(2-bromo-5-nitrophenyl)- remains robust, with manufacturers implementing strict quality assurance protocols to meet the exacting standards of pharmaceutical customers. Batch-to-batch consistency in parameters like residual solvent content and heavy metal impurities is closely monitored.
Future research directions likely involve exploring the compound's behavior under microwave-assisted synthesis conditions and its potential in click chemistry applications. The unique electronic properties imparted by its nitro-bromo substitution pattern make it particularly interesting for designing molecular probes with specific recognition capabilities.
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